molecular formula C12H14ClNO2 B8616814 1-(3-Chlorophenyl)-piperidine-4-carboxylic acid CAS No. 851264-59-0

1-(3-Chlorophenyl)-piperidine-4-carboxylic acid

Cat. No. B8616814
M. Wt: 239.70 g/mol
InChI Key: ZHKRRELTGHBABY-UHFFFAOYSA-N
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Patent
US07615557B2

Procedure details

158 mg (0.59 mmol) of ethyl 1-(3-chlorophenyl)-piperidine-4-carboxylate were dissolved in 2.30 ml of methanol and 0.3 ml of water, and 99 mg (1.77 mmol) of powdered potassium hydroxide were added. The mixture was stirred at room temperature overnight After evaporation of the solvent, water was added and the mixture was acidified to pH 2-3 with 2N hydrochloric acid. The aqueous phase was extracted with ethyl acetate three times, the combined organic phases were washed with saturated sodium chloride solution, dried over magnesium sulfate, filtered and evaporated to give 127 mg (90% yield) of 1-(3-chlorophenyl)-piperidine-4-carboxylic acid.
Name
ethyl 1-(3-chlorophenyl)-piperidine-4-carboxylate
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][CH:11]([C:14]([O:16]CC)=[O:15])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-].[K+]>CO.O>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:9][CH2:10][CH:11]([C:14]([OH:16])=[O:15])[CH2:12][CH2:13]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 1-(3-chlorophenyl)-piperidine-4-carboxylate
Quantity
158 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1CCC(CC1)C(=O)OCC
Name
Quantity
2.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
99 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate three times
WASH
Type
WASH
Details
the combined organic phases were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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